

# What are the properties of Boc-His(Boc)-OH in peptide synthesis?

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## Compound of Interest

Compound Name: Boc-His(Boc)-OH

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## A Technical Guide to Boc-His(Boc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into peptide sequences presents a significant challenge in synthetic chemistry. The inherent basicity of the imidazole side chain makes histidine highly susceptible to racemization during the carboxyl group activation step of peptide coupling. This can lead to the formation of undesirable D-isomers, compromising the purity, structure, and biological activity of the final peptide. To overcome this obstacle, a robust side-chain protection strategy is paramount. This technical guide provides an in-depth overview of  $N\alpha,N(\text{im})$ -di-Boc-L-histidine, commonly known as **Boc-His(Boc)-OH**, a key derivative designed to ensure the stereochemical integrity of histidine during solid-phase peptide synthesis (SPPS).

## Physicochemical Properties of Boc-His(Boc)-OH

**Boc-His(Boc)-OH** is a white to off-white powder utilized in Boc-chemistry SPPS. Its dual-protection scheme is central to its function. The  $N\alpha$ -Boc group provides temporary protection of the alpha-amino group, while the  $N(\text{im})$ -Boc group offers semi-permanent protection to the imidazole side chain.

Table 1: Quantitative Data for **Boc-His(Boc)-OH**

Property	Value	Reference(s)
CAS Number	20866-46-0	[1][2][3]
Molecular Formula	C <sub>16</sub> H <sub>25</sub> N <sub>3</sub> O <sub>6</sub>	[1][3]
Molecular Weight	355.39 g/mol	
Appearance	White to off-white solid/powder	
Optical Rotation	[α] <sup>25</sup> /D +14 ± 1° (c=1 in Methanol)	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	
Storage	Store at 0-8 °C or -20°C	

Note: Some commercial forms exist as a dicyclohexylammonium (DCHA) salt or a benzene solvate, which may alter the molecular weight and other physical properties.

## The Challenge of Histidine Racemization

The primary cause of histidine racemization is intramolecular base catalysis. The lone pair of electrons on the  $\pi$ -nitrogen of the unprotected imidazole side chain is sufficiently basic to abstract the alpha-proton from the activated carboxyl group. This abstraction forms a planar, achiral intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-histidine isomers in the peptide chain. Protection of the imidazole ring, particularly at the N(im) or N( $\tau$ ) position, is critical to suppress this side reaction by reducing the basicity and nucleophilicity of the ring.

## Strategic Application of Boc-His(Boc)-OH

The defining feature of **Boc-His(Boc)-OH** in synthesis strategy is the acid lability of both Boc protecting groups. The N(im)-Boc group is cleaved under the same acidic conditions (e.g., Trifluoroacetic Acid, TFA) used for the removal of the temporary N $\alpha$ -Boc group in each cycle of Boc-SPPS.

This has a critical implication: the protection of the histidine side chain is lost after its initial incorporation. Once **Boc-His(Boc)-OH** is coupled and the subsequent N $\alpha$ -deprotection step is performed with TFA, the newly exposed N-terminal amine is revealed, and so is the now-unprotected imidazole side chain of the newly added histidine residue.

Due to this characteristic, the use of **Boc-His(Boc)-OH** is strategically limited to two scenarios:

- Synthesis of short peptides: Where the risk of side reactions in subsequent cycles is minimal.
- Introduction of histidine near the N-terminus: If histidine is one of the last residues to be added, its side chain will only be exposed to a few subsequent coupling and deprotection cycles, minimizing the opportunity for side reactions.

For internal histidine residues in longer peptides, alternative protecting groups that are stable to TFA, such as tosyl (Tos) or dinitrophenyl (Dnp), are generally preferred in Boc chemistry.

## Experimental Protocols

The following protocols provide a generalized methodology for the use of **Boc-His(Boc)-OH** in manual Boc-SPPS. Reagent equivalents and reaction times may require optimization based on the specific peptide sequence and resin.

### Single Coupling Cycle for Boc-His(Boc)-OH

This protocol outlines the steps to couple **Boc-His(Boc)-OH** onto a resin-bound peptide with a free N-terminal amine.

Materials:

- Peptide-resin in a reaction vessel
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)

- N,N-Dimethylformamide (DMF), peptide synthesis grade
- **Boc-His(Boc)-OH**
- Coupling reagent (e.g., HBTU) and activator (e.g., HOBt) or pre-formed active ester
- Washing solvents (DCM, DMF, Isopropanol)

Methodology:

- $\alpha$ -Boc Deprotection:
  - Wash the peptide-resin with DCM (3x).
  - Add a solution of 50% TFA in DCM to the resin.
  - Agitate for 2 minutes, then drain.
  - Add a fresh solution of 50% TFA in DCM.
  - Agitate for 20-30 minutes.
  - Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x).
- Neutralization:
  - Add a solution of 10% DIEA in DMF to the resin.
  - Agitate for 2 minutes, then drain. Repeat once.
  - Wash the resin with DMF (3x) to remove excess base.
- Activation and Coupling:
  - In a separate vessel, dissolve **Boc-His(Boc)-OH** (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  - Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

- Immediately add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the reaction vessel for 1-4 hours at room temperature.
- Monitoring and Washing:
  - Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction for completion (a negative test indicates a complete reaction).
  - If the reaction is incomplete, the coupling step may be repeated.
  - Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

## Final Cleavage from Resin

After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and stringent safety precautions.

Materials:

- Dry peptide-resin
- Anhydrous Hydrogen Fluoride (HF)
- Scavengers (e.g., anisole, p-cresol)
- HF cleavage apparatus
- Cold diethyl ether

Methodology:

- Preparation: Transfer the dry peptide-resin to the HF reaction vessel within the specialized apparatus. Add appropriate scavengers (e.g., a mixture of anisole and p-cresol) to protect sensitive residues from cationic species generated during cleavage.

- **HF Cleavage:** Cool the reaction vessel to -78 °C (dry ice/acetone bath). Carefully condense anhydrous HF into the vessel.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for 1-2 hours.
- **HF Removal:** Remove the HF by vacuum distillation.
- **Peptide Precipitation:** Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.
- **Isolation:** Collect the precipitated peptide by filtration, wash with additional cold ether, and dry under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.

## Visualization of the Synthesis Workflow

The following diagram illustrates the core steps of incorporating a **Boc-His(Boc)-OH** residue during a single cycle of Boc-SPPS.



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